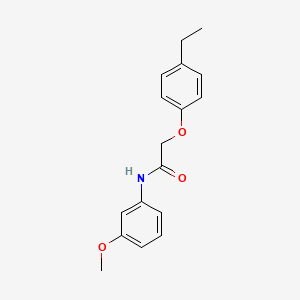![molecular formula C14H15N3S B5805576 N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)
N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as PETT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PETT is a thiourea derivative that possesses both aromatic and heterocyclic moieties, making it a versatile compound for various applications.
作用機序
The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. PETT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell death. PETT has also been shown to inhibit the activity of HIV-1 integrase, an enzyme required for the integration of viral DNA into the host genome, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
PETT has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, antiviral activity, antibacterial activity, and anti-inflammatory activity. PETT has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. PETT has also been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. PETT has also been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
PETT has several advantages for lab experiments, including its ease of synthesis, high stability, and versatility for various applications. PETT is also relatively inexpensive compared to other compounds with similar properties. However, PETT has some limitations, including its low solubility in water, which can limit its use in biological assays. PETT also has a narrow therapeutic window, which can make it difficult to determine the optimal concentration for biological assays.
将来の方向性
There are several future directions for the research on PETT. One possible direction is the development of PETT-based metal-organic frameworks for various applications, including drug delivery and catalysis. Another direction is the optimization of PETT synthesis for improved yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of PETT and its potential as a therapeutic agent for various diseases. Finally, the development of PETT analogs with improved properties, such as increased solubility and selectivity, is also an area for future research.
Conclusion:
In conclusion, PETT is a versatile and promising compound for various applications in scientific research. PETT has shown potential as an anticancer, antiviral, and antibacterial agent, as well as a ligand for metal-organic frameworks and a fluorescent probe for metal ion detection. However, further studies are needed to fully understand the mechanism of action of PETT and its potential as a therapeutic agent. The future directions for research on PETT include the development of PETT-based metal-organic frameworks, optimization of PETT synthesis, elucidation of the mechanism of action, and development of PETT analogs with improved properties.
合成法
PETT can be synthesized through a simple one-pot reaction between 2-(4-pyridinyl)ethylamine and phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes tautomerization to form PETT. The yield of PETT can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
PETT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PETT has shown promising results as an anticancer, antiviral, and antibacterial agent. PETT has also been used as a ligand for the design of metal-organic frameworks and as a fluorescent probe for the detection of metal ions. In analytical chemistry, PETT has been used as a reagent for the determination of trace amounts of heavy metals in environmental samples.
特性
IUPAC Name |
1-phenyl-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h1-7,9-10H,8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZDAZFMUNTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
